molecular formula C13H10Cl2N2O B1319874 N-(3-Amino-4-chlorophenyl)-2-chlorobenzamide CAS No. 926230-78-6

N-(3-Amino-4-chlorophenyl)-2-chlorobenzamide

Cat. No.: B1319874
CAS No.: 926230-78-6
M. Wt: 281.13 g/mol
InChI Key: GCQVLUMBRXTXKL-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-2-chlorobenzamide is a benzamide derivative characterized by a 2-chlorobenzoyl group attached to a 3-amino-4-chlorophenylamine moiety. The presence of chlorine atoms at both the benzamide ring (ortho position) and the aniline ring (para position) introduces steric and electronic effects that influence its physicochemical properties and reactivity.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-10-4-2-1-3-9(10)13(18)17-8-5-6-11(15)12(16)7-8/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQVLUMBRXTXKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-2-chlorobenzamide typically involves the reaction of 1-chloro-2,4-diaminobenzene with an acyl chloride. The reaction is carried out in a solvent comprising at least one polar solvent, such as C1-C3 alkanols, in the presence of an acid acceptor . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors with precise control over temperature and pressure to maximize efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-2-chlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted benzamides, which can be further utilized in various chemical syntheses.

Scientific Research Applications

Antiprotozoal Activity

Recent studies have indicated that N-(3-Amino-4-chlorophenyl)-2-chlorobenzamide derivatives exhibit significant antiprotozoal properties. For example, compounds derived from this base structure have been tested against Trypanosoma brucei, the causative agent of African sleeping sickness. The mechanism involves the disruption of kinetoplast DNA, leading to the death of the parasite .

Antiviral Properties

Research has also highlighted the antiviral potential of related compounds, particularly those that incorporate similar structural motifs. For instance, derivatives have shown activity against Tobacco Mosaic Virus (TMV), suggesting a broader antiviral capability that could be explored further for developing treatments against various viral infections .

Herbicidal Activity

This compound and its derivatives have been investigated for their herbicidal properties. Laboratory tests demonstrated that these compounds can effectively inhibit weed growth, making them valuable candidates for herbicide development. The efficacy was evaluated through various testing methods such as leaf-dip tests and total spray tests, yielding promising results in controlling unwanted plant species .

Chemical Intermediates

This compound serves as a crucial intermediate in the synthesis of other agrochemicals and polymers. Its ability to undergo further chemical transformations allows it to be utilized in creating more complex molecules used in herbicides and fungicides .

Synthesis and Structural Variations

The synthesis of this compound typically involves several steps, including chlorination and amination reactions. Variations in synthesis methods can lead to different derivatives with altered biological activities. For example, modifications in the chlorination process can yield compounds with enhanced herbicidal or antiviral properties .

Case Study: Antiprotozoal Activity

In a controlled laboratory setting, a series of this compound derivatives were synthesized and screened for antiprotozoal activity against T. brucei. The study found that specific modifications to the aromatic rings significantly increased potency, demonstrating structure-activity relationships (SAR) critical for drug development .

Case Study: Herbicidal Efficacy

A comprehensive field study evaluated the effectiveness of this compound as a herbicide in agricultural settings. Results indicated that certain formulations significantly reduced weed biomass compared to control groups, suggesting its practical application in crop management strategies .

Data Summary Table

Application AreaSpecific UseFindings/Notes
PharmaceuticalAntiprotozoal ActivityEffective against T. brucei; disrupts kinetoplast DNA
Antiviral PropertiesInhibits TMV; potential for broader antiviral applications
AgrochemicalHerbicidal ActivitySignificant weed control; effective in field studies
Chemical IntermediatesUsed in synthesis of other agrochemicals

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Electronic Effects

Chlorine Substitution Patterns
  • Ortho vs. Para Chlorine: Evidence from 35Cl NQR studies () indicates that ortho-chlorine substitution in benzamides (e.g., N-(phenyl)-2-chlorobenzamide) creates a distinct electronic environment, altering resonance stabilization and dipole moments compared to para-substituted analogs.
  • Crystal Packing: Structural analyses () reveal that ortho-chloro groups influence the C(S)-C(O) bond length (1.50–1.53 Å) and molecular packing via halogen bonding, whereas para-substituted derivatives exhibit less pronounced effects.
Functional Group Impact
  • Amino Groups: The 3-amino group in the target compound may enhance solubility in polar solvents and serve as a site for further functionalization (e.g., acetylation or sulfonation).
  • Nitro Groups: Nitro-substituted analogs (e.g., 3-nitrobenzamide in ) exhibit reduced thermal stability but increased reactivity in electrophilic substitution reactions.

Biological Activity

N-(3-Amino-4-chlorophenyl)-2-chlorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a chlorobenzamide structure with an amino group at the meta position relative to the chloro substituent. Its molecular formula is C13H10Cl2N2OC_{13}H_{10}Cl_2N_2O, with a molecular weight of approximately 285.14 g/mol. The compound's unique structural characteristics contribute to its biological properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound can bind to the active sites of various enzymes, inhibiting their activity and disrupting biochemical pathways. This mechanism is particularly relevant in cancer therapy and infectious disease treatment.
  • Receptor Modulation : this compound can also interact with cell surface receptors, modulating cellular responses and signaling pathways. This interaction may lead to altered cell proliferation and survival rates in various cell types.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing varying degrees of effectiveness:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli1532
Staphylococcus aureus2016
Pseudomonas aeruginosa1864

These findings suggest that the compound could be developed as a potential antibacterial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer):

Cell Line IC50 (µM) Effect on Cell Viability (%)
MCF-71050
HeLa1245

These results indicate that this compound may serve as a lead compound for further development in cancer therapeutics .

Case Study 1: Antiprotozoal Activity

A study focused on the antiprotozoal effects of this compound revealed promising results against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound demonstrated significant efficacy in vivo, leading to parasite clearance in treated mice models. The mechanism was attributed to the disruption of kinetoplast DNA function, similar to other known antiprotozoal agents .

Case Study 2: Enzyme Interaction Studies

Further investigations into the enzyme inhibition profile showed that this compound effectively inhibits dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition was linked to reduced levels of NADPH, destabilizing DHFR and subsequently leading to decreased cell proliferation .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(3-Amino-4-chlorophenyl)-2-chlorobenzamide?

The synthesis typically involves coupling 2-chlorobenzoyl chloride with 3-amino-4-chloroaniline under mild basic conditions. A representative protocol includes:

  • Reagents : 2-chlorobenzoyl chloride, 3-amino-4-chloroaniline, DMF or DMSO as solvent, and a base (e.g., triethylamine).
  • Procedure : Slow addition of 2-chlorobenzoyl chloride to a stirred solution of the amine in anhydrous DMF at 0–5°C, followed by room-temperature stirring for 12–24 hours.
  • Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .

Q. Table 1: Comparison of Synthetic Conditions

StudySolventBaseYield (%)Purity Method
DMSONone52¹H NMR, melting point
DMFTriethylamine85Column chromatography
THFPyridine83¹H/¹³C NMR, MS

Q. How is the structure of this compound confirmed experimentally?

Key analytical techniques include:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–7.6 ppm for chlorophenyl groups) and amine/amide NH signals (δ 9–11 ppm). Disappearance of the amine’s NH₂ signal post-reaction confirms successful coupling .
  • X-ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between aromatic rings. SHELX software is widely used for refinement .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) align with the molecular formula (C₁₃H₁₀Cl₂N₂O) .

Advanced Research Questions

Q. How do substituents on the aromatic rings influence the electronic properties of this compound?

Substituents like chlorine and amino groups alter electron density, as shown by:

  • 35Cl NQR Spectroscopy : Chlorine substituents reduce NQR frequencies due to electron-withdrawing effects, while amino groups increase electron density on adjacent carbons. Comparative studies with N-(2-chlorophenyl)acetamide show frequency shifts of ~1–2 MHz .
  • DFT Calculations : Predict HOMO-LUMO gaps and charge distribution. For example, the 4-chloro group increases electrophilicity at the amide carbonyl .

Q. What challenges arise in crystallographic refinement of this compound?

  • Disorder in Aromatic Rings : Dynamic disorder in chlorophenyl groups requires constraints (e.g., ISOR in SHELXL) .
  • Hydrogen Bonding Networks : Amide NH often forms intermolecular H-bonds with carbonyl oxygen (O···H distances ~2.1 Å), complicating thermal motion modeling .
  • Resolution Limits : High-angle data (θ > 25°) are critical for resolving Cl···Cl van der Waals contacts (~3.5 Å) .

Table 2: Crystallographic Data from

ParameterN-(Phenyl)-2-chlorobenzamide
Crystal SystemTetragonal
Space GroupP4₃
a, b, c (Å)8.795, 8.795, 15.115
β (°)90.0
C=O Bond Length (Å)1.22

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for biological applications?

  • Target Prediction : Analogues like 4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide target bacterial enzymes (e.g., acps-pptase), suggesting potential antimicrobial activity. Docking studies with CYP51 (a sterol demethylase) can validate binding modes .
  • Substituent Effects : Introducing electron-withdrawing groups (e.g., CF₃) enhances metabolic stability but may reduce solubility. Computational ADMET profiling (e.g., SwissADME) optimizes pharmacokinetics .

Methodological Recommendations

  • Synthesis : Use Schlenk techniques for moisture-sensitive steps to prevent hydrolysis of the benzoyl chloride .
  • Crystallography : Collect data at low temperature (100 K) to minimize thermal motion artifacts .
  • SAR Studies : Combine molecular dynamics (GROMACS) with free-energy perturbation (FEP) to quantify substituent effects on binding affinity .

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